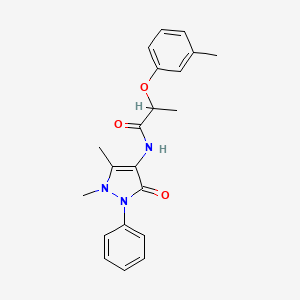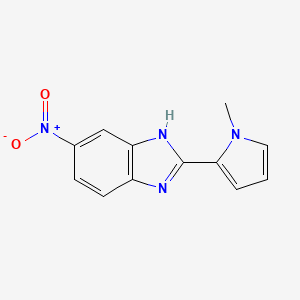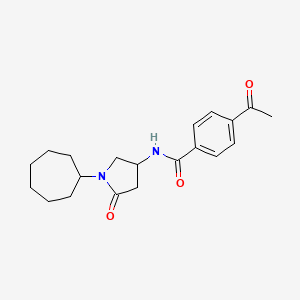
N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride, also known as compound 13, is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that regulates insulin signaling and glucose homeostasis in the body.
Mecanismo De Acción
Compound 13 works by binding to the active site of PTP1B and inhibiting its enzymatic activity. This leads to increased insulin signaling and glucose uptake in cells, which can improve glucose homeostasis in the body. In addition, N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
Compound 13 has been shown to have several biochemical and physiological effects in the body. It can improve insulin sensitivity and glucose uptake in cells, leading to improved glucose homeostasis. In addition, this compound 13 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 is its specificity for PTP1B, which makes it a useful tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, one limitation of this compound 13 is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.
Direcciones Futuras
There are several future directions for research on N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13. One area of interest is the development of more potent analogs of this compound 13 that can achieve the desired biological effects at lower concentrations. In addition, further studies are needed to determine the long-term safety and efficacy of this compound 13 in animal models and humans. Finally, the potential use of this compound 13 in combination with other drugs for the treatment of metabolic disorders and cancer should be explored.
Métodos De Síntesis
The synthesis of N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with benzylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to produce the amine intermediate, which is further reacted with N-(tert-butoxycarbonyl)-beta-alanine to form the final product. The product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Compound 13 has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and its inhibition by N~3~-benzyl-N~1~-(2,4-dimethoxyphenyl)-N~3~-ethyl-beta-alaninamide hydrochloride 13 can lead to improved glucose uptake and insulin sensitivity in the body. In addition, this compound 13 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-4-22(15-16-8-6-5-7-9-16)13-12-20(23)21-18-11-10-17(24-2)14-19(18)25-3;/h5-11,14H,4,12-13,15H2,1-3H3,(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUVGANPWRYWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B6134050.png)
![7-methyl-2-[(1-methyl-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134064.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6134068.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B6134070.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6134071.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (4-methylbenzoyl)carbamate](/img/structure/B6134078.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-hydroxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6134083.png)
![4-bromo-2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6134095.png)
![2-(4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6134105.png)


![(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6134130.png)
![2-{4-(2-chloro-4-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6134135.png)
